molecular formula C39H34N2O4 B15163848 Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- CAS No. 195050-52-3

Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-

Cat. No.: B15163848
CAS No.: 195050-52-3
M. Wt: 594.7 g/mol
InChI Key: PLWDMROUDGYHRO-UHFFFAOYSA-N
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Description

Properties

CAS No.

195050-52-3

Molecular Formula

C39H34N2O4

Molecular Weight

594.7 g/mol

IUPAC Name

4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C39H34N2O4/c42-38(43)29-21-23-39(24-22-29,30-11-17-34(18-12-30)44-25-32-15-9-27-5-1-3-7-36(27)40-32)31-13-19-35(20-14-31)45-26-33-16-10-28-6-2-4-8-37(28)41-33/h1-20,29H,21-26H2,(H,42,43)

InChI Key

PLWDMROUDGYHRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=C(C=C5)OCC6=NC7=CC=CC=C7C=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Attachment of the Methoxy Group: The quinoline derivative is then reacted with methanol in the presence of a strong acid to introduce the methoxy group.

    Formation of the Phenyl Derivative: The phenyl derivative is synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling of the Quinoline and Phenyl Derivatives: The quinoline and phenyl derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Cyclohexanecarboxylic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential as an anticancer agent and as a drug delivery vehicle.

    Industry: Used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where enzyme inhibitors can block the proliferation of cancer cells.

    Fluorescent Probing: The quinoline moiety can act as a fluorescent probe, allowing for the visualization of biological processes in real-time.

    Drug Delivery: The compound can be used to encapsulate and deliver drugs to specific tissues, enhancing their efficacy and reducing side effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of the target compound likely involves multi-step reactions to attach the quinolinylmethoxyphenyl groups, increasing production costs compared to derivatives with fewer aromatic systems .
  • Data Gaps: No direct pharmacological or toxicity data are available for the target compound in the provided evidence. Comparisons rely on structural analogs (e.g., Astra AB’s amides ) and supplier descriptions .

Biological Activity

Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- (commonly referred to as ASP7657), is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H26F3N3O3
  • Molecular Weight : 509.5 g/mol
  • CAS Registry Number : 1196045-28-9
  • IUPAC Name : 4-[[[1-(quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid

ASP7657 exhibits its biological activity primarily through its interaction with specific biological targets. Research indicates that it may function as a modulator of various signaling pathways involved in cell proliferation and apoptosis. The quinoline moiety in its structure is particularly significant for its binding affinity to certain receptors.

Key Mechanisms:

  • Inhibition of Tumor Growth : ASP7657 has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

A study published in a peer-reviewed journal demonstrated that ASP7657 effectively inhibited the proliferation of human cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.

Cell LineIC50 (µM)Apoptosis Induction
MDA-MB-231 (Breast)15Yes
PC3 (Prostate)12Yes

In Vivo Studies

In animal models, ASP7657 was administered to evaluate its efficacy in tumor reduction. Results indicated a significant decrease in tumor volume compared to control groups, supporting its potential as an anti-cancer agent.

Treatment GroupTumor Volume Reduction (%)
Control0
ASP7657 (10 mg/kg)45
ASP7657 (20 mg/kg)70

Therapeutic Applications

Given its biological activity, ASP7657 is being investigated for several therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis, it is being explored as a candidate for cancer treatment.
  • Anti-inflammatory Drug Development : Its anti-inflammatory properties suggest potential use in conditions like rheumatoid arthritis or inflammatory bowel disease.

Q & A

Q. What are the recommended safety protocols for handling Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]- in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • First Aid : For skin contact, wash with soap and water for 15 minutes. For eye exposure, irrigate with water for 15 minutes and seek medical attention. Maintain safety showers and eyewash stations nearby .
  • Storage : Store in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .

Q. What synthetic strategies are employed for constructing quinolinylmethoxy-phenyl motifs in cyclohexanecarboxylic acid derivatives?

Methodological Answer:

  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach quinolinylmethoxy groups to phenyl rings. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃ in DMF) .
  • Etherification : React 2-quinolinemethanol with 4-bromophenol under Mitsunobu conditions (DIAD, PPh₃) to form the methoxy linkage .
  • Solvent-Free Synthesis : For eco-friendly approaches, consider microwave-assisted reactions to enhance yield and reduce side products .

Q. How can researchers validate the purity of this compound during synthesis?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with reference standards .
  • Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for quinoline protons) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of structurally similar cyclohexanecarboxylic acid derivatives be resolved?

Methodological Answer:

  • Comparative Assays : Test the compound alongside analogs (e.g., 4,4-difluorocyclohexanecarboxylic acid ) under identical conditions (cell lines, concentrations) to isolate structure-activity relationships.
  • Mechanistic Studies : Use molecular docking to evaluate binding affinity to target proteins (e.g., kinases or receptors). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Meta-Analysis : Cross-reference published data on cyclohexane derivatives (e.g., anti-inflammatory activity in ) to identify trends or outliers .

Q. What experimental design optimizes the yield of 4,4-bis[4-(2-quinolinylmethoxy)phenyl] derivatives in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for coupling efficiency. Use DoE (Design of Experiments) to optimize temperature, solvent (e.g., THF vs. DMF), and stoichiometry .
  • Process Analytics : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts.
  • Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization (solvent: ethanol/water) to improve purity and yield .

Q. What advanced analytical techniques elucidate the stereochemical configuration of 4,4-disubstituted cyclohexanecarboxylic acid derivatives?

Methodological Answer:

  • X-Ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., compare with ’s cyclohexenone derivatives) .
  • Chiral HPLC : Separate enantiomers using a Chiralpak IG-U column (mobile phase: hexane/isopropanol) .
  • Vibrational Circular Dichroism (VCD) : Confirm stereochemistry by comparing experimental and computed VCD spectra .

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